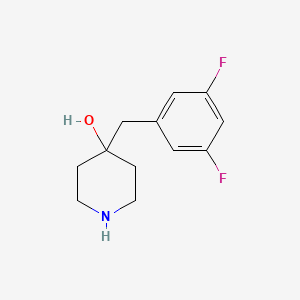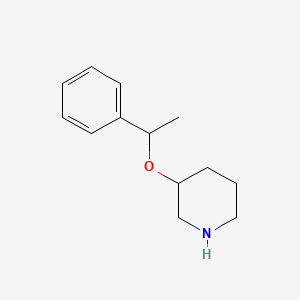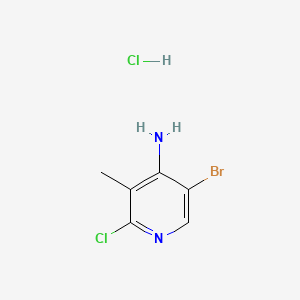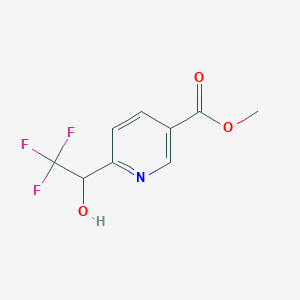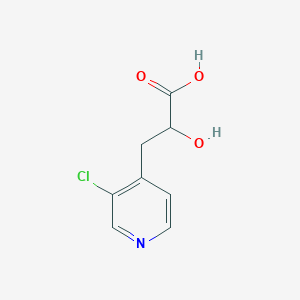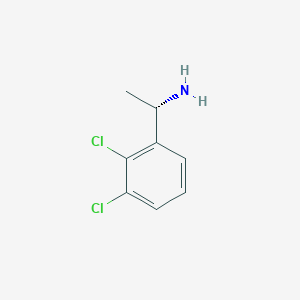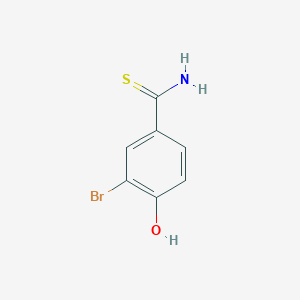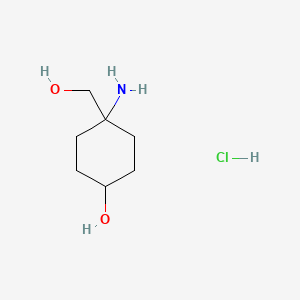
1-Amino-4-hydroxy-cyclohexanemethanol HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride is a chemical compound with the molecular formula C7H15NO2. It is a derivative of cyclohexanemethanol, featuring an amino group and a hydroxyl group on the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-nitro-4-hydroxy-cyclohexanemethanol, followed by the conversion of the resulting amine to its hydrochloride salt. The reaction conditions typically involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of 1-amino-4-hydroxy-cyclohexanemethanol hydrochloride may involve large-scale reduction processes using continuous flow reactors. This ensures consistent quality and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated cyclohexanemethanol derivatives.
Aplicaciones Científicas De Investigación
1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-amino-4-hydroxy-cyclohexanemethanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular functions .
Comparación Con Compuestos Similares
1-Amino-4-hydroxy-cyclohexane: Lacks the methanol group, resulting in different chemical properties.
1-Amino-4-hydroxy-cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
1-Amino-4-hydroxy-cyclohexanemethanol: The base compound without the hydrochloride salt.
Uniqueness: 1-Amino-4-hydroxy-cyclohexanemethanol hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H16ClNO2 |
|---|---|
Peso molecular |
181.66 g/mol |
Nombre IUPAC |
4-amino-4-(hydroxymethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c8-7(5-9)3-1-6(10)2-4-7;/h6,9-10H,1-5,8H2;1H |
Clave InChI |
HIMJCIANSBJOFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1O)(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



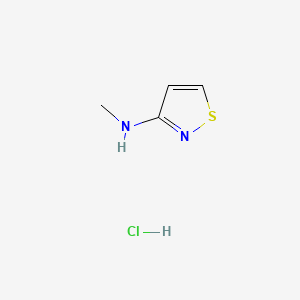
![rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-thiol](/img/structure/B13598670.png)
